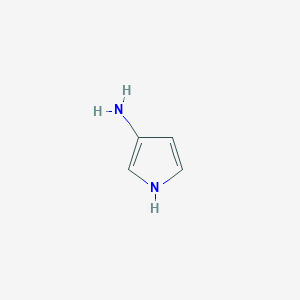

1H-pyrrol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-1-2-6-3-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUGGYPDCQZJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435909 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-49-5 | |

| Record name | 1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 1H-pyrrol-3-amine (3-Aminopyrrole)

Executive Summary

1H-pyrrol-3-amine (3-aminopyrrole) is a critical but notoriously unstable heterocyclic building block used primarily in the synthesis of pyrrolo[3,2-d]pyrimidines (9-deazapurines) and related kinase inhibitors. Unlike its isomer 2-aminopyrrole, the 3-amino variant offers unique vector positioning for structure-based drug design (SBDD), particularly in targeting the ATP-binding pockets of enzymes like Janus kinases (JAKs) and Biofilm-associated proteins .

However, its utility is gated by its extreme sensitivity to oxidative polymerization. The free base exists in a rapid equilibrium with its imine tautomer and decomposes within minutes in air. Consequently, it is almost exclusively handled as a stable salt (e.g., hydrochloride) or generated in situ from stable precursors. This guide provides the structural rationale, validated synthesis protocols, and handling procedures required to successfully utilize this intermediate.

Part 1: Chemical Structure & Electronic Properties

Tautomerism and Instability

The defining feature of this compound is its imine-enamine tautomerism . While the aromatic "amine" form (enamine) is necessary for aromaticity, the "imine" tautomer disrupts the aromatic system but is kinetically accessible. This equilibrium drives the compound's rapid decomposition via self-condensation and oxidation.

Key Mechanism:

-

Enamine Form (Aromatic): The lone pair on the exocyclic nitrogen can donate into the ring, increasing electron density at C2 and C5.

-

Imine Form (Non-Aromatic): Proton transfer from the amine to C2 generates the imine. This species is highly electrophilic and reacts with the nucleophilic enamine form, leading to polymeric tars (pyrrole red).

Figure 1: The tautomeric instability of 3-aminopyrrole. The electrophilic imine reacts with the nucleophilic amine to form polymers.

Basicity and Protonation Sites

Unlike aliphatic amines (pKa ~10.5) or aniline (pKa ~4.6), the basicity of this compound is complex due to competing protonation sites.

-

Exocyclic Nitrogen (Kinetic Product): Protonation here yields the ammonium salt. This is the desired species for storage (e.g., R-NH3+ Cl-).

-

Ring Carbon C2/C5 (Thermodynamic Product): The pyrrole ring is electron-rich. Protonation at C2 destroys aromaticity but generates a resonance-stabilized cation. This pathway is irreversible and leads to decomposition.

Implication for Chemists: Never store the free base. Always keep the amine protonated (pH < 2) or N-protected (Boc, Cbz) until the exact moment of reaction.

Physical Properties Data

| Property | Value / Description |

| CAS Number | 29212-49-5 |

| Molecular Formula | C₄H₆N₂ |

| Molecular Weight | 82.10 g/mol |

| Appearance (Free Base) | Colorless oil (fresh) |

| Appearance (HCl Salt) | Beige to brown hygroscopic solid |

| Solubility (Salt) | Soluble in H₂O, MeOH, DMSO; Insoluble in Et₂O, Hexanes |

| pKa (Conjugate Acid) | Est. ~4–5 (Amine N); Ring C-protonation competes |

Part 2: Synthesis & Stabilization Protocols

Research typically relies on two main routes: reduction of nitropyrroles (for simple derivatives) and the Thorpe-Ziegler cyclization (for highly substituted scaffolds).

Protocol A: Reduction of 3-Nitropyrrole (Standard)

Best for: Generating simple 3-aminopyrrole salts for immediate use.

Reaction: 3-Nitropyrrole + H2/Pd-C (or SnCl2) + HCl → 3-Aminopyrrole·HCl

-

Setup: Charge a hydrogenation vessel with 3-nitropyrrole (1.0 eq) and 10% Pd/C (10 wt%) in MeOH .

-

Acidification: Add concentrated HCl (1.1 eq) before hydrogenation. This traps the amine immediately as it forms, preventing side reactions.

-

Reduction: Stir under H₂ (30–50 psi) for 2–4 hours at RT.

-

Workup: Filter catalyst through Celite under an inert atmosphere (Ar/N₂).

-

Isolation: Concentrate the filtrate in vacuo to obtain the hydrochloride salt.

-

Critical Step: Do not neutralize to free base. Use the salt directly in the next step (e.g., amide coupling) by adding a base (DIPEA/TEA) in situ.

-

Protocol B: Thorpe-Ziegler Cyclization (De Novo Synthesis)

Best for: Creating 2,4-disubstituted 3-aminopyrroles (e.g., for kinase inhibitors).

Reaction: α-Haloketone + 3-Anilino-2-cyanoacrylonitrile → 3-Aminopyrrole Derivative[1][2]

-

Reagents: Dissolve 3-anilino-2-cyanoacrylonitrile (1.0 eq) and an α-haloketone (1.0 eq) in anhydrous DMF .

-

Cyclization: Add K₂CO₃ (2.5 eq) or TEA . Heat to 60–80°C.

-

Mechanism: S-alkylation followed by intramolecular Thorpe-Ziegler cyclization onto the nitrile.

-

Result: Yields a 3-aminopyrrole with substituents at positions 2 and 4, which are significantly more stable than the unsubstituted parent.

Figure 2: The "Trap-and-Release" strategy. The amine is maintained as a salt until the moment of reaction.

Part 3: Applications in Drug Discovery[4]

The Pyrrolo[3,2-d]pyrimidine Scaffold

This compound is the topological equivalent of the N9-N3 fragment of purine. Cyclization of the 3-amino group with the adjacent C2 position constructs the pyrrolo[3,2-d]pyrimidine system (9-deazapurine).

-

Target Class: Janus Kinases (JAKs), PNP (Purine Nucleoside Phosphorylase).

-

Mechanism: The pyrrole NH mimics the N9-H of purines (H-bond donor), while the pyrimidine nitrogens act as acceptors.

Synthesis of 9-Deazapurines

To build this scaffold from 3-aminopyrrole:

-

Formamidine Formation: React 3-aminopyrrole (generated in situ) with DMF-DMA or Triethyl orthoformate .

-

Ring Closure: Treat the intermediate with ammonia or a primary amine.

Part 4: Handling & Safety Protocols

Storage

-

Form: Store exclusively as the Hydrochloride (HCl) or Oxalate salt.

-

Conditions: -20°C, under Argon, desiccated.

-

Shelf Life: Salts are stable for months/years. Free base degrades in <1 hour.

"In Situ" Neutralization Protocol

Use this whenever a procedure calls for "3-aminopyrrole" as a reagent.

-

Suspend This compound·HCl in the reaction solvent (e.g., DCM, DMF).

-

Add the electrophile (e.g., acid chloride, isocyanate) first.

-

Add organic base (e.g., Triethylamine , DIPEA ) dropwise at 0°C.

-

Why? This ensures that as soon as a molecule of free amine is generated, it is immediately captured by the electrophile, preventing self-polymerization.

Safety Hazards

-

Toxicity: Irritant to eyes/skin. Potential mutagen (structural alert for aromatic amines).

-

Reactivity: Incompatible with strong oxidizing agents.

-

Signs of Decomposition: Reaction mixture turning dark red/black rapidly indicates polymerization.

References

-

Salaheldin, A. M., et al. (2008).[1] "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." Arkivoc, 2008(14), 180-190.[1][2] Link

-

De Rosa, M., et al. (2013). "Synthesis of Pyrrolopyridines from 3-Aminopyrrole." Journal of Organic Chemistry, 78(3), 1107–1112. Link

-

Nair, V., et al. (2001).[3] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 66(12), 4427–4429. Link

- Cirrincione, G., et al. (1990). "Pyrroles and their Benzo Derivatives: Reactivity." Comprehensive Heterocyclic Chemistry II.

-

PubChem. (n.d.).[4] "this compound Compound Summary." National Library of Medicine. Link

Sources

1H-Pyrrol-3-amine: Technical Profile, Synthesis, and Handling of an Unstable Scaffold

The following technical guide details the chemical identity, stability challenges, and handling protocols for 1H-pyrrol-3-amine .

Executive Summary & Critical Stability Warning

This compound (3-aminopyrrole) is a highly reactive, electron-rich heteroaromatic building block used primarily in the synthesis of kinase inhibitors and 9-deazapurine scaffolds.

CRITICAL WARNING: Unlike its saturated analog (3-aminopyrrolidine), This compound is chemically unstable as a free base . It undergoes rapid oxidative polymerization upon exposure to air or light due to the high electron density contributed by both the pyrrole ring and the exocyclic amine.

-

Do not attempt to store the free base.

-

Commercial Availability: Typically available only as a stable salt (Hydrochloride) or in protected forms (N-Boc).

-

Handling: Must be generated in situ or used immediately upon liberation from its salt.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

The following table differentiates the theoretical free base from the stable, commercially viable forms.

| Property | Free Base (Unstable) | Hydrochloride Salt (Stable) | N-Boc Protected (Stable) |

| Chemical Name | This compound | This compound hydrochloride | tert-butyl 3-aminopyrrole-1-carboxylate |

| CAS Number | 29212-49-5 | 1956319-05-3 | 465539-66-6 |

| Molecular Weight | 82.10 g/mol | 118.56 g/mol | 182.22 g/mol |

| Molecular Formula | C₄H₆N₂ | C₄H₇ClN₂ | C₉H₁₄N₂O₂ |

| Physical State | Unstable oil/solid (darkens rapidly) | Off-white to beige hygroscopic solid | White to pale yellow solid |

| Solubility | Soluble in polar organic solvents | Water, Methanol, DMSO | DCM, EtOAc, THF |

Note: Do not confuse this compound with 3-aminopyrrolidine (CAS 103831-11-4) , which is the saturated, stable cyclic amine often used as a chiral building block.

Technical Deep Dive: Instability & Reactivity

The Electronic Paradox

The instability of this compound arises from the synergistic electron-donating effects of the pyrrole nitrogen (lone pair participation in aromaticity) and the C3-amino group.

-

Oxidation Potential: The C3 position is highly electron-rich. The presence of the amino group raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring susceptible to single-electron oxidation by atmospheric oxygen.

-

Polymerization: The resulting radical cations rapidly couple, leading to the formation of polypyrrole-like "tars" or "pyrrole blacks."

Strategic Mitigation

To utilize this scaffold in drug development, researchers must employ one of two strategies:

-

Strategy A (Salt Stabilization): Protonation of the amine (forming the ammonium salt) withdraws electron density, significantly lowering the oxidation potential and stabilizing the ring.

-

Strategy B (In Situ Generation): The compound is synthesized or released from protection immediately prior to the next reaction step (e.g., condensation or cyclization).

Synthesis & Reaction Pathways[3][11][12][13][14]

The following Graphviz diagram illustrates the primary synthetic routes to access the 3-aminopyrrole scaffold and its subsequent conversion into bioactive 9-deazapurines.

Figure 1: Synthetic flow showing the generation of this compound and its divergent fate: successful cyclization vs. oxidative degradation.[1]

Experimental Protocols

Protocol A: In Situ Generation from 3-Nitropyrrole

Best for: Large-scale synthesis where isolating the unstable amine is impractical.

-

Reagents: 3-Nitropyrrole (1.0 eq), 10% Pd/C (10 wt%), Methanol (anhydrous).

-

Setup: Hydrogenation vessel (Parr shaker or balloon).

-

Procedure:

-

Suspend 3-nitropyrrole and Pd/C in methanol under nitrogen.

-

Purge with

gas and stir vigorously at room temperature for 2–4 hours. -

Critical Step: Do not evaporate to dryness to isolate the free base.

-

Utilization: Filter the catalyst under nitrogen (using a Schlenk frit) directly into the reaction vessel containing the electrophile (e.g., an alkoxymethylene compound) for the subsequent cyclization step.

-

Protocol B: Handling the Hydrochloride Salt

Best for: Small-scale medicinal chemistry optimization.

-

Storage: Store this compound hydrochloride at -20°C under argon. It is hygroscopic.

-

Liberation:

-

Suspend the HCl salt in the reaction solvent (e.g., DMF or Ethanol).

-

Add a stoichiometric amount of base (e.g., Triethylamine or NaOEt) only when the electrophile is present and the reaction is ready to proceed.

-

Proceed immediately to heating or reflux.

-

Applications in Drug Discovery[3][15]

The 3-aminopyrrole moiety is a "privileged structure" in the design of ATP-competitive kinase inhibitors.

-

9-Deazapurines (Pyrrolo[3,2-d]pyrimidines):

-

3-aminopyrrole serves as the "C-ring" precursor.

-

Reacting 3-aminopyrrole with N-cyano-formamidines or ethoxymethylene malononitriles yields the 9-deazapurine core.

-

Mechanism: This scaffold mimics the adenine ring of ATP, allowing for potent hydrogen bonding within the kinase hinge region (e.g., JAK inhibitors).

-

-

Azaindoles:

-

Condensation of 3-aminopyrrole with 1,3-dicarbonyls yields pyrrolo[2,3-b]pyridines (7-azaindoles) or pyrrolo[3,2-b]pyridines, depending on regioselectivity control.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129890, this compound. Retrieved January 28, 2026. [Link]

-

Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc, 2008(14), 180-190.[1][2] [Link]

Sources

Strategic Synthesis of 1H-Pyrrol-3-amine Architectures: A Stability-First Technical Guide

Executive Summary: The Instability Paradox

The synthesis of 1H-pyrrol-3-amine (3-aminopyrrole) presents a unique challenge in heterocyclic chemistry: the target molecule is kinetically unstable in its free base form. Unlike its 2-amino isomer, the 3-amino variant possesses high electron density at the

Therefore, this guide does not focus on isolating the free amine as a storable reagent. Instead, it details the synthesis of stable synthetic equivalents —specifically the

This whitepaper outlines three authoritative pathways selected for their regioselectivity and scalability:

-

The Curtius Rearrangement: The gold standard for medicinal chemistry.

-

The Van Leusen Reaction: A convergent "ring-building" strategy.

-

Steric-Directed Nitration: A regioselective functionalization of the pyrrole core.

Pathway A: The Curtius Rearrangement (Medicinal Chemistry Standard)[1]

This pathway is preferred for drug development because it yields a stable, Boc-protected amine ready for cross-coupling or further functionalization. It bypasses the handling of the free amine entirely.

Strategic Logic

The route begins with pyrrole-3-carboxylic acid . While electrophilic substitution on pyrrole favors the C2 position, the C3-carboxylic acid is readily accessible via the Benary reaction or Hantzsch synthesis. We utilize a Curtius rearrangement to convert the carboxylic acid to an isocyanate, which is trapped by tert-butanol.

Reaction Workflow (DOT Visualization)

Figure 1: The Curtius Rearrangement pathway converting carboxylic acids to protected amines.

Detailed Protocol

Reagents: Pyrrole-3-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (Et

-

Activation: Dissolve pyrrole-3-carboxylic acid in dry

-BuOH under an inert atmosphere (N -

Azidation: Add Et

N followed by the dropwise addition of DPPA at room temperature. Stir for 1 hour. -

Rearrangement: Heat the reaction mixture to reflux (approx. 82°C).

-

Mechanistic Note: The acyl azide undergoes thermal decomposition, releasing N

gas to form a nitrene-like species that rearranges into the isocyanate.[1]

-

-

Trapping: Maintain reflux for 4–6 hours. The t-BuOH solvent acts as the nucleophile, attacking the isocyanate to form the carbamate.[1]

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 5% citric acid (to remove phosphate byproducts) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields tert-butyl (1H-pyrrol-3-yl)carbamate as a white/off-white solid.

Pathway B: The Van Leusen Reaction (Convergent Synthesis)

For researchers needing to build the pyrrole ring from non-cyclic precursors, the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the most powerful tool. It allows for the direct installation of the nitrogen functionality at C3 by selecting the appropriate Michael acceptor.

Strategic Logic

Reaction of TosMIC with a nitroalkene results in a [3+2] cycloaddition. The tosyl group is eliminated, but the nitro group is retained at the C3 position. This 3-nitropyrrole is a stable precursor that can be reduced to the amine (or ammonium salt) on demand.

Reaction Workflow (DOT Visualization)

Figure 2: Van Leusen synthesis of 3-nitropyrrole and subsequent reduction.

Detailed Protocol (Synthesis of 3-Nitropyrrole)

Reagents: TosMIC (1.0 equiv), 1-Nitro-2-phenylethene (if 4-phenyl substituted) or simple nitroalkene, NaH (2.0 equiv), THF/DMSO.

-

Base Preparation: Suspend NaH in dry THF/DMSO (2:1 ratio) at 0°C.

-

Addition: Add a solution of TosMIC and the nitroalkene dropwise.

-

Cyclization: Stir at room temperature for 2 hours. The reaction proceeds via a Michael addition of the TosMIC anion to the nitroalkene, followed by 5-endo-dig cyclization and elimination of the sulfinate group.

-

Quench: Carefully quench with water and extract with Et

O. -

Isolation: The resulting 3-nitropyrrole is stable and can be purified on silica.

Reduction to Amine (In Situ)

-

Method: Hydrogenation (H

, 1 atm) over 10% Pd/C in MeOH. -

Crucial Step: Do not evaporate to dryness in air. Filter the catalyst under Argon. Add HCl/dioxane immediately to isolate the 3-aminopyrrole hydrochloride salt , which is significantly more stable than the free base.

Pathway C: Regioselective Nitration (Steric Control)

Direct nitration of pyrrole yields 2-nitropyrrole. However, using a bulky protecting group on the nitrogen forces the electrophile to the C3 position.

Strategic Logic

The Triisopropylsilyl (TIPS) group is sufficiently bulky to block the C2 and C5 positions sterically. Nitration of

Protocol Summary

-

Protection: Pyrrole + TIPS-Cl + NaH

1-(Triisopropylsilyl)pyrrole. -

Nitration: Treat with Acetyl Nitrate (HNO

/Ac -

Result: The bulky silyl group favors the formation of 1-TIPS-3-nitropyrrole .

-

Deprotection: TBAF (Tetra-n-butylammonium fluoride) removes the TIPS group, yielding 3-nitropyrrole, which converges with Pathway B.

Comparative Data & Stability Guide

Pathway Comparison Table

| Feature | Curtius Rearrangement | Van Leusen Reaction | Steric Nitration |

| Starting Material | Pyrrole-3-carboxylic acid | TosMIC + Nitroalkene | Pyrrole + TIPS-Cl |

| Primary Product | 3-Nitropyrrole | 1-TIPS-3-nitropyrrole | |

| Stability | High (Shelf-stable solid) | High (Stable solid) | High (Stable oil/solid) |

| Scalability | High (kg scale possible) | Medium (Exothermic) | Medium (Regio-isomers possible) |

| Cost | Moderate (DPPA is expensive) | Low/Moderate | Moderate (Silyl reagents) |

| Best For | Medicinal Chemistry | Total Synthesis | Methodology Development |

Handling the "Free" Amine

If your experiment requires the free this compound base:

-

Degas Solvents: Use freeze-pump-thaw cycled solvents only.

-

Acid Scavenging: Generate the amine from the HCl salt using a solid-supported base (e.g., polymer-bound carbonate) inside the reaction vessel to avoid isolation.

-

Color Indicator: Pure 3-aminopyrrole is colorless. A pink/red hue indicates oxidation; a black precipitate indicates polymerization.

References

-

Van Leusen Reaction (Original & Review)

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of pyrroles." Journal of Organic Chemistry, 46.10 (1981): 2069-2075. Link

- Shetgiri, N. P., & Nayak, B. K. "Synthesis of 3-nitropyrroles via Van Leusen reaction." Indian Journal of Chemistry, 44B (2005).

-

-

Curtius Rearrangement for Heterocycles

-

Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Organic & Biomolecular Chemistry, 16 (2018). Link

- Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 94.17 (1972): 6203-6205.

-

-

Regioselective Nitration (TIPS Strategy)

-

Continuous Flow Synthesis (Modern Hantzsch)

-

Cosford, N. D., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives." Organic Letters, 12.21 (2010): 4916–4919. Link

-

Sources

1H-Pyrrol-3-Amine: A Technical Guide to Medicinal Chemistry Applications

The 1H-pyrrol-3-amine scaffold represents a paradox in medicinal chemistry: it is a high-value pharmacophore capable of potent hydrogen bonding and bioisosteric replacement, yet it is plagued by inherent chemical instability in its free base form.[1]

This technical guide addresses the "stability-utility" gap. It moves beyond standard textbook descriptions to provide a field-tested roadmap for utilizing this compound as a privileged synthone for fused heterocycles (particularly 9-deazapurines) and as a stabilized core for kinase inhibitors.[1]

Executive Summary: The Stability-Potency Tradeoff

This compound is a 5-membered heterocyclic enamine.[1] Unlike its 2-amino isomer, the 3-amino variant offers a unique vector for hydrogen bonding in the "northern" region of the pyrrole ring, making it an ideal mimic for the N-9/C-8 region of purines.[1] However, its electron-rich nature makes it highly susceptible to oxidative polymerization and tautomerization to the non-aromatic imine form.[1]

Strategic Value:

-

Purine Bioisosterism: The primary precursor for pyrrolo[3,2-d]pyrimidines (9-deazapurines) , a scaffold found in potent JAK, BCX, and PNP inhibitors.[1]

-

Hinge Binding: When stabilized by electron-withdrawing groups (EWGs), the 3-amino moiety acts as a critical hydrogen bond donor/acceptor in kinase hinge regions.[1]

Chemical Foundation & Stability Management

The Tautomeric Challenge

The free base of this compound exists in equilibrium between the aromatic amine form (A) and the non-aromatic imine form (B). The imine form is reactive and prone to hydrolysis or polymerization.

Rule of Thumb: Unsubstituted 1H-pyrrol-3-amines cannot be isolated as free bases. They must be:

-

Generated in situ and immediately reacted.

-

Isolated as salts (e.g., hydrochloride or tosylate).

-

Stabilized by EWGs (e.g., -CN, -COOR) at the C4 position to delocalize the nitrogen lone pair.

Visualization: Instability Mechanism

The following diagram illustrates the tautomeric flux and the oxidative polymerization pathway that necessitates protection strategies.

Figure 1: Tautomeric equilibrium between amine and imine forms, leading to oxidative degradation (Pyrrole Black).[1]

Synthetic Accessibility & Protocols

Since the free amine is unstable, the Thorpe-Ziegler Cyclization is the industry-standard method to generate stable 3-amino-4-cyanopyrroles.[1] These derivatives are stable solids and serve as versatile intermediates.

Protocol: Synthesis of Stable 3-Amino-4-Cyanopyrroles

Target: Ethyl 4-cyano-3-amino-1H-pyrrole-2-carboxylate derivatives.[1]

Reagents:

- -Haloketone (e.g., chloroacetone or phenacyl bromide).[1]

-

Aminomethylene malononitrile (or generated in situ from malononitrile + triethyl orthoformate).[1]

-

Base:

or -

Solvent: DMF or Ethanol.

Step-by-Step Methodology:

-

Precursor Formation: React malononitrile with triethyl orthoformate and an amine (R-NH2) to form the

-enaminonitrile.[1] -

Alkylation: Dissolve the

-enaminonitrile (1.0 equiv) in anhydrous DMF. Add -

Cyclization: Add the

-haloketone (1.1 equiv) dropwise. Heat the mixture to 60–80°C for 2–4 hours. -

Workup: Pour into ice water. The stable 3-aminopyrrole precipitates.[1] Filter, wash with water, and recrystallize from ethanol.[1]

Yield Expectation: 70–90% (depending on steric bulk of R-group).[1]

Synthesis of 9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)

The 3-aminopyrrole is the immediate precursor to the 9-deazapurine scaffold.[1][3][4]

-

Formylation: Reflux 3-amino-4-cyanopyrrole in triethyl orthoformate/acetic anhydride.

-

Cyclization: Treat the resulting ethoxymethylene intermediate with ammonia or primary amines to close the pyrimidine ring.

Medicinal Chemistry Applications

Kinase Inhibition (9-Deazapurines)

The 9-deazapurine scaffold is a bioisostere of the purine core found in ATP. By replacing the N-9 nitrogen of purine with a carbon (C-9), the physicochemical properties are altered (logP, solubility) while maintaining the hinge-binding motif.[1]

-

Target Class: Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK), and Purine Nucleoside Phosphorylase (PNP).[1]

-

Binding Mode: The pyrrole NH and the pyrimidine N serve as a bidentate donor-acceptor pair for the kinase hinge region (e.g., Glu/Leu backbone).

Data Summary: 3-Aminopyrrole Derivatives in Drug Discovery

| Derivative Class | Target / Application | Mechanism of Action | Key Structural Feature |

| 9-Deazapurines | JAK Inhibitors, PNP Inhibitors | ATP Competitive Inhibition | Fused pyrimidine ring mimics Adenine. |

| 3-Amino-4-cyanopyrroles | Antimicrobial (MRSA) | Disruption of membrane potential | Electron-withdrawing CN group stabilizes the amine.[1] |

| Pyrrolo[3,2-c]pyridines | Antiviral (HCV, HIV) | Polymerase Inhibition | Bioisostere of indole/azaindole.[1] |

| N-Substituted 3-Amines | CNS Agents (Dopamine) | GPCR Modulation | Flexible amine tail allows receptor fit.[1] |

Visualization: From Scaffold to Drug Candidate

The following diagram maps the synthetic evolution from the raw 3-aminopyrrole precursor to a functional kinase inhibitor.

Figure 2: Synthetic pathway from enaminonitrile to 9-deazapurine kinase inhibitors.

Challenges & Optimization Strategies

Oxidative Instability

-

Issue: 3-aminopyrroles without EWGs at C2 or C4 rapidly turn black (polymerize) upon exposure to air.[1]

-

Solution: Always introduce an EWG (CN, CO2Et, COR) at position 4 during the ring-closing step.[1] If the free amine is required, generate it from a protected precursor (e.g., nitro or azide) in situ under inert atmosphere.[1]

Metabolic Liability[1]

-

Issue: Electron-rich pyrroles are prone to CYP450-mediated oxidation (epoxidation) leading to reactive metabolites.[1]

-

Solution:

-

Halogenation: Blocking the C2/C5 positions with Fluorine or Chlorine reduces metabolic clearance.

-

N-Methylation: While it removes the H-bond donor capability, N-methylation prevents N-glucuronidation.[1]

-

References

-

Al-Mousawi, S. M., et al. "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives."[1] Arkivoc, vol. 2008, no.[1][4] 14, 2008, pp. 180-190.[1][3][4] Link

-

Bhardwaj, V., et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[1] RSC Advances, vol. 5, 2015, pp. 15233-15266.[1] Link

-

Jiang, H., & Wu, W. "Palladium-catalyzed three-component reaction for the synthesis of 3-aminopyrroles."[1][5] Organic Letters, vol. 15, no.[1] 14, 2013. Link[1]

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine. Link[1]

-

Kwon, H. C., et al. "Nitropyrrolins A-E, cytotoxic farnesyl-alpha-nitropyrroles from a marine-derived Streptomyces sp."[1] Journal of Natural Products, vol. 73, no. 12, 2010, pp. 2047-2052.[1] Link[1]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The 1H-Pyrrol-3-amine Scaffold: Synthetic Stabilization and Therapeutic Utility

Executive Summary

The 1H-pyrrol-3-amine moiety represents a chemical paradox in medicinal chemistry: it is a "privileged scaffold" capable of potent biological interactions, yet it possesses inherent electronic instability that challenges standard synthetic isolation. Unlike its 2-amino isomer, the 3-amino variant offers a unique vector for hydrogen bonding in the ATP-binding pockets of kinases and the active sites of viral integrases. This guide dissects the strategies required to stabilize this volatile core, explores its critical role in next-generation JAK and HIV inhibitors, and provides validated protocols for its synthesis and biological characterization.

The Stability Paradox: Electronic Structure & Stabilization

To successfully utilize this compound, one must first master its reactivity. The free base, 3-aminopyrrole, is electronically hyper-rich. The pyrrole ring is already

The Stabilization Strategy

Successful drug candidates do not use the "naked" scaffold. Instead, they employ electron-withdrawing groups (EWGs) at the C2 or C4 positions to pull electron density away from the ring system.

-

The Enamine-Nitrile Push-Pull: Introducing a cyano (-CN) or ester (-COOR) group at C4 creates a "push-pull" alkene system within the aromatic ring, significantly increasing oxidative stability.

-

Amide Masking: Converting the C3-amine to an amide or urea lowers the lone pair availability, further stabilizing the core.

Visualization: Synthetic Access & Stabilization Workflow

The following diagram illustrates the critical Thorpe-Ziegler cyclization pathway, the industry-standard method for accessing stable 3-aminopyrrole derivatives.

Figure 1: The Thorpe-Ziegler cyclization strategy for synthesizing stable 3-aminopyrrole-4-carbonitriles from enaminonitriles.

Therapeutic Applications & Mechanism of Action[1]

Kinase Inhibition: The JAK2 Case Study

The this compound core acts as a bioisostere for the purine ring found in ATP. In Janus Kinase 2 (JAK2) inhibitors, such as the experimental compound NMS-P953 , the pyrrole scaffold plays a pivotal role.

-

Hinge Binding: The pyrrole NH (donor) and the C3-amide carbonyl (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (specifically residues Leu932 and Glu930 in JAK2).

-

Selectivity: Unlike the flat purine ring, the substituted pyrrole allows for "out-of-plane" substituents at C4 and C5, enabling the molecule to probe the hydrophobic back-pocket, enhancing selectivity over other kinases.

HIV-1 Integrase Inhibition

Resistance to first-line integrase inhibitors (like Raltegravir) has driven the search for novel scaffolds.[1][2][3] Bicyclic hydroxy-1H-pyrrolopyridine-trione derivatives (fused 3-aminopyrrole systems) have emerged as potent inhibitors of the G140S/Q148H mutant strains.[1][2]

-

Mechanism: These compounds chelate the essential

ions in the integrase active site. The 3-amino-derived core provides the geometric rigidity required to position the chelating oxygen atoms correctly, blocking viral DNA strand transfer.

Visualization: Kinase Pharmacophore Map

The following diagram details the interaction logic between a generic 3-aminopyrrole-carboxamide and the ATP-binding pocket.

Figure 2: Pharmacophore mapping of 3-aminopyrrole derivatives within a kinase ATP-binding pocket.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Rationale: This protocol utilizes the Thorpe-Ziegler cyclization to produce a stable, crystalline 3-aminopyrrole derivative (often named 2-amino due to IUPAC priority, but structurally the enamine core).

Materials:

-

Malononitrile

-

4-Methoxyaniline

-

Phenacyl bromide (2-bromoacetophenone)

-

Triethylamine (TEA)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Enaminonitrile Formation: Reflux equimolar amounts of malononitrile and 4-methoxyaniline in EtOH for 3 hours. Cool to precipitate the enaminonitrile intermediate. Filter and recrystallize from EtOH.

-

Cyclization: Dissolve the intermediate (10 mmol) in anhydrous DMF (20 mL). Add phenacyl bromide (10 mmol) and TEA (20 mmol).

-

Reaction: Heat the mixture to 80°C for 4 hours. The TEA acts as a base to deprotonate the intermediate, triggering the nucleophilic attack on the nitrile carbon (Thorpe-Ziegler).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF (9:1).

-

Validation: Verify structure via

-NMR. Look for the characteristic

Protocol B: ADP-Glo™ Kinase Assay for JAK2 Inhibition

Rationale: A luminescent ADP detection assay is preferred over radioactive methods for high-throughput screening of pyrrole derivatives.

Reagents:

-

Recombinant JAK2 enzyme (active)

-

Poly(Glu, Tyr) 4:1 substrate

-

Ultra-pure ATP

-

ADP-Glo™ Reagent (Promega)

Workflow:

-

Compound Prep: Dissolve pyrrole derivatives in 100% DMSO. Serial dilute to 100x final concentration.

-

Kinase Reaction: In a 384-well white plate, add:

-

2

L Kinase Buffer (active JAK2) -

1

L Compound (or DMSO control) -

2

L Substrate/ATP mix (10

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

ADP Depletion: Add 5

L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes. -

Detection: Add 10

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 minutes. -

Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate

using a sigmoidal dose-response curve.

Quantitative Data Summary: Structure-Activity Relationships[5]

The following table summarizes the biological impact of modifying the this compound core in antifungal and kinase inhibition contexts.

| Derivative Class | C3-Substituent | C4-Substituent | Target | Activity ( |

| Pyrrole-3-carboxamide | Amide (-CONHR) | Phenyl-CF3 | JAK2 (Kinase) | 2 nM ( |

| Pyrrole-3-carbonitrile | Free Amine (-NH2) | Cyano (-CN) | C. albicans (Fungal) | 12.5 |

| Pyrrolopyridine | Cyclic Imide | Fused Ring | HIV-1 Integrase | 0.8 |

| Unsubstituted | Free Amine (-NH2) | H | N/A | Unstable / Decomposes |

Future Outlook: C-H Activation

The future of this scaffold lies in C-H activation . Traditional synthesis requires pre-functionalized precursors. Emerging Palladium-catalyzed methods allow for the direct arylation of the pyrrole C2 position after the 3-amine core has been established and protected. This allows for late-stage diversification, rapidly expanding the library of accessible kinase inhibitors without rebuilding the core synthesis from scratch.

References

-

Discovery of Pyrrole-3-carboxamides as JAK2 Inhibitors. Source: National Institutes of Health (PubMed) / Elsevier Citation: Brasca, M. G., et al. (2014). "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Thorpe-Ziegler Synthesis of 3-Aminopyrroles. Source: ARKIVOC (Arkat USA) Citation:[4] Salaheldin, A. M. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives." URL:[Link]

-

Bicyclic Hydroxy-1H-pyrrolopyridine-trione HIV-1 Integrase Inhibitors. Source: Chemical Biology & Drug Design Citation: Kessl, J. J., et al. (2012). "Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors." URL:[Link]

-

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Source: Current Medicinal Chemistry Citation: Brullo, C., et al. (2017). "Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors." URL:[Link]

-

Review of Pyrrole Biological Activity. Source: Journal of Pharmaceutical Chemistry & Chemical Science Citation: Kaur, R., et al. (2017).[5] "Recent synthetic and medicinal perspectives of pyrroles: An overview." URL:[Link]

Sources

- 1. Bicyclic Hydroxy-1H-pyrrolopyridine-trione Containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alliedacademies.org [alliedacademies.org]

Technical Deep Dive: 1H-Pyrrol-3-amine Reactivity & Electrophilic Substitution

The following technical guide details the reactivity, synthesis, and electrophilic substitution patterns of 1H-pyrrol-3-amine.

Executive Summary

This compound (3-aminopyrrole) represents a high-energy, electron-rich heterocyclic scaffold critical in the synthesis of 9-deazapurines , kinase inhibitors, and antibiotic bioconjugates. Unlike its 2-amino isomer, the 3-amino variant presents a unique electronic challenge: the synergistic activation of the C2 position by both the ring nitrogen and the exocyclic amine creates a "super-nucleophilic" site, rendering the free base highly unstable toward oxidation and polymerization.

This guide provides a mechanistic breakdown of its reactivity, validated synthesis protocols for stable precursors, and a map of electrophilic aromatic substitution (EAS) patterns.

Electronic Structure & Stability Profile

The Instability of the Free Base

The free base of this compound is rarely isolated. Upon generation, it rapidly undergoes oxidative polymerization (forming pyrrole blacks) or tautomerization.

-

Cause: The high HOMO energy level resulting from the donation of the nitrogen lone pair into an already electron-excessive pyrrole ring.

-

Handling Strategy: It is almost exclusively handled as:

-

Stable Salts: Hydrochloride or tetraphenylborate salts.

-

Protected Forms: tert-Butyl (1H-pyrrol-3-yl)carbamate (N-Boc) or N-acyl derivatives.

-

Electron-Deficient Precursors: 3-aminopyrrole-2-carboxylates (stabilized by the adjacent ester).

-

Resonance & Activation Map

The regiochemistry of this compound is dictated by the interplay between the pyrrole ring's natural

-

Pyrrole Ring Effect: Activates

-positions (C2, C5). -

3-Amino Effect (EDG): Directs ortho (C2, C4) and para-like (C5).

-

Net Result:

-

C2 (Primary Hotspot): Doubly activated (

to Ring N + ortho to 3-NH -

C4 (Secondary Site): Activated by 3-NH

(ortho) but -

C5 (Tertiary Site): Activated by Ring N (

) but meta to 3-NH

-

Visualization: Resonance & Reactivity Flow

The following diagram illustrates the resonance contributions that make C2 the thermodynamically and kinetically favored site for electrophilic attack.

Caption: Reactivity heatmap of this compound. C2 receives synergistic activation from both nitrogen atoms.

Electrophilic Substitution Patterns (EAS)

The reactivity of 3-aminopyrrole derivatives depends heavily on the nature of the electrophile and the protecting groups employed.

Scenario A: N-Protected Amine (e.g., 3-NHBoc)

When the exocyclic amine is protected (reducing its nucleophilicity), the pyrrole ring becomes the nucleophile.

-

Regioselectivity: C2 > C4 > C5 .

-

Mechanism: The carbocation intermediate formed at C2 is stabilized by resonance from both the ring nitrogen and the 3-amino group.

-

Example: Vilsmeier-Haack formylation of N-protected 3-aminopyrrole typically yields the 2-formyl derivative.

Scenario B: Free Amine (In Situ)

If the free amine is generated, the nitrogen atom of the amine (

-

Reactivity:

-alkylation or -

Protocol Note: To force ring substitution on the free amine, one must use soft electrophiles or specific acid catalysis, but this is high-risk due to polymerization.

Scenario C: C2-Blocked Derivatives

In synthesis (e.g., 9-deazapurines), the C2 position is often blocked with an ester or nitrile (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate).[1]

-

Regioselectivity Shift: With C2 blocked, electrophilic attack shifts to C4 or C5 .

-

Directing Effect: The 3-amino group strongly directs to C4 (ortho), overriding the natural

-preference for C5.

Synthesis Protocols

Two primary routes exist: De Novo ring construction (preferred for scale) and Functionalization (preferred for diversity).

Route A: Thorpe-Ziegler Cyclization (De Novo)

This is the industry-standard method for accessing stable 3-aminopyrrole-2-carboxylates.

Reagents:

-

-Haloketone or

- -Enaminonitrile (3-anilino-2-cyanoacrylonitrile)[2]

-

Base:

or NaOEt

Step-by-Step Protocol:

-

Enamine Formation: Condense a methylene active nitrile (e.g., malononitrile) with an aniline or amine source to form the

-enaminonitrile. -

Alkylation: Treat the enaminonitrile with an

-haloketone in DMF with -

Cyclization: The intermediate undergoes an intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of the enamine nitrogen onto the nitrile).

-

Isomerization: The resulting imine tautomerizes to the stable 3-aminopyrrole.

Route B: Reduction of 3-Nitropyrroles

Used when C2/C5 must remain unsubstituted.

Protocol:

-

Nitration: Treat 1-(triisopropylsilyl)pyrrole (N-TIPS pyrrole) with mild nitrating agents (e.g., acetyl nitrate) at low temperature. The bulky TIPS group sterically hinders C2, pushing nitration to C3.

-

Reduction: Hydrogenation (

, Pd/C) or chemical reduction ( -

Trapping: The product must be immediately trapped as a carbamate (using

) or a salt.

Synthesis Workflow Diagram

Caption: Comparison of De Novo cyclization (Route A) vs. Functionalization (Route B).

Summary Data Tables

Regioselectivity Matrix

| Substrate | Electrophile | Major Product Site | Reason |

| 3-Aminopyrrole (Free) | Alkyl Halide | N-amine | Nucleophilicity of -NH |

| 3-(NH-Boc)pyrrole | Vilsmeier ( | C2 | Ring activation ( |

| 3-(NH-Boc)-2-ester | Bromine ( | C4 | C2 blocked; C4 is ortho to EDG |

| N-TIPS-pyrrole | Acetyl Nitrate | C3 | Steric blocking of C2 by TIPS group |

References

-

Regioselectivity in Electrophilic Substitution of Pyrrole. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 3-Aminopyrroles via Thorpe-Ziegler Cyclization. Arkivoc, 2008 (xiv), 180-190.[2] Available at: [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines. Arkivoc, 2015 (vii), 231-242.[3] Available at: [Link]

-

Synthesis of tert-butyl (1H-pyrrol-3-yl)carbamate. Organic Syntheses. Available at: [Link]

Sources

1H-pyrrol-3-amine solubility and stability data

Topic: 1H-pyrrol-3-amine: Solubility, Stability, and Handling Protocols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Instability Paradox

This compound (CAS: 29212-49-5) represents a classic "high-value, high-risk" scaffold in medicinal chemistry. Unlike its saturated counterpart, 3-aminopyrrolidine, the aromatic this compound is electronically hyper-active. The presence of the amino group at the 3-position of the electron-rich pyrrole ring creates a system that is exceptionally prone to oxidative polymerization.

Critical Distinction: Researchers often conflate This compound (aromatic, unstable) with 3-aminopyrrolidine (saturated, stable liquid/solid). This guide focuses strictly on the aromatic species, which cannot be stored as a free base under standard conditions and requires specific in situ generation or salt stabilization protocols.

Physicochemical Profile & Electronic Instability

The instability of this compound arises from the synergistic electron-donating effects of the pyrrole nitrogen and the exocyclic amine.

-

Electronic Effect: The C3-amino group pushes electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy.

-

Consequence: The molecule becomes a potent nucleophile but also highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

-

Degradation Pathway: Oxidation leads to the formation of radical cations, which rapidly couple to form imino-quinone intermediates and eventually insoluble black polypyrrole-like oligomers.

Comparative Properties Table

| Property | This compound (Free Base) | This compound Hydrochloride | N-Boc-3-aminopyrrole |

| CAS Number | 29212-49-5 | 104295-55-8 (xHCl) | 465539-66-6 |

| State (RT) | Unstable Oil / Solid (Transient) | Hygroscopic Solid (Gray/Brown) | Stable Solid (White/Off-white) |

| Stability (Air) | Minutes (Rapid darkening) | Months (Desiccated, <4°C) | Years (Ambient) |

| pKa (Conj. Acid) | ~5.0 (Est. for ring nitrogen) | N/A | N/A |

| Handling | In situ only | Inert atmosphere glovebox | Standard benchtop |

Solubility Data

The solubility profile is dictated by the protonation state. The free base is lipophilic but reactive; the salt is hydrophilic and stable.

| Solvent | Free Base (Transient) | Hydrochloride Salt | N-Boc Protected | Notes |

| Water | Low/Decomposes | High (>100 mg/mL) | Insoluble | Salt hydrolyzes slowly in water; keep acidic. |

| Methanol | Soluble | High (>50 mg/mL) | Soluble | MeOH is the preferred solvent for hydrogenation. |

| DMSO | Soluble | High (>50 mg/mL) | Soluble | DMSO may promote oxidation of the free base. |

| DCM/CHCl₃ | High | Insoluble | High | DCM is ideal for acylation of the N-Boc form. |

| Ether/Hexane | Insoluble | Insoluble | Low | Used to precipitate the salt from alcoholic solutions. |

Technical Note: Never attempt to dissolve the free base in non-degassed solvents. Dissolved oxygen will initiate immediate polymerization, observed as a color change from yellow to dark brown/black.

Self-Validating Handling Protocol

This protocol is designed as a Self-Validating System . If the solution changes color (darkens) at any point before the final step, the protocol has failed (oxygen ingress or insufficient acid).

Workflow Diagram: The Stabilization Pathway

Caption: Workflow for handling this compound. Path A and B represent successful stabilization; the dotted red line represents protocol failure.

Protocol A: Synthesis of the Hydrochloride Salt

-

Preparation: Purge a reaction flask with Argon for 15 minutes.

-

Reduction: Dissolve 3-nitropyrrole in dry Methanol. Add 10% Pd/C catalyst (10 wt%).

-

Hydrogenation: Stir under H₂ balloon atmosphere. Validation: Monitor TLC until starting material disappears.

-

Trapping (Critical Step):

-

Do not filter yet.

-

Inject 2-3 equivalents of HCl (4M in Dioxane) directly into the reduction mixture under H₂ atmosphere.

-

Reasoning: This protonates the amine immediately upon formation/exposure, preventing oxidation during filtration.

-

-

Isolation: Filter the catalyst through Celite under an Argon blanket.

-

Precipitation: Concentrate the filtrate (now acidic) and add cold Diethyl Ether. The hydrochloride salt will precipitate as a gray/off-white solid.

-

Storage: Store under Argon at -20°C.

Protocol B: In Situ Derivatization (e.g., Amide Coupling)

-

Reduction: Perform hydrogenation of 3-nitropyrrole in MeOH/THF as above.

-

Electrophile Addition:

-

Do not isolate.

-

Add the electrophile (e.g., Acid Chloride) and a non-nucleophilic base (e.g., DIPEA) directly to the crude reduction mixture.

-

Note: The electrophile must be more reactive than the oxidative coupling rate.

-

-

Validation: The reaction mixture should remain clear or light yellow. Darkening indicates the electrophile addition was too slow or oxygen was present.

Stability & Degradation Mechanisms

The degradation of this compound is not a simple hydrolysis but a radical-mediated polymerization.

-

Mechanism:

-

Oxidation:

-

Deprotonation: Loss of

leads to a neutral radical. -

Coupling: Radical recombination at the C2 or C5 positions of the pyrrole ring.

-

Polymerization: Formation of extended conjugated systems (polypyrroles), characterized by a deep black color and insolubility.

-

-

Visual Indicators:

-

Pass: Solution is colorless or pale yellow.

-

Warning: Solution turns pink/red (early oxidation).

-

Fail: Solution turns black/brown precipitate forms.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10129890, this compound. Retrieved from [Link]

-

Campiani, G., et al. (1998). Synthesis and biological activity of 3-substituted pyrroles.[1][2][3] Journal of Medicinal Chemistry. (Provides primary data on the instability of the free base and the necessity of N-protection).

-

Banwell, M. G., et al. (2006). The synthesis of 3-aminopyrroles via the reductive cyclization of nitro-compounds. Organic & Biomolecular Chemistry.[4][5] (Details the reduction protocols and in situ trapping).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Aminopyrrole derivatives. (General handling for aminopyrrole salts).

Sources

Structural Divergence and Synthetic Utility: 1H-Pyrrol-3-amine vs. 2-Aminopyrrole

Topic: Structural Divergence and Synthetic Utility: A Technical Guide to 1H-Pyrrol-3-amine vs. 2-Aminopyrrole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Stability Paradox

For the medicinal chemist, the aminopyrroles represent a dichotomy of high synthetic value and extreme instability. While both this compound (3-AP) and 2-aminopyrrole (2-AP) are theoretically simple heteroaromatic amines, they rarely exist as discrete, stable neutral species in the flask.

-

2-Aminopyrrole (2-AP): Inherently unstable due to a facile tautomeric equilibrium with the non-aromatic imine (pyrrol-2(5H)-imine). It is a "hidden" intermediate, often generated in situ or trapped as a salt/protected derivative. Its derivatives are potent "superbases" and key scaffolds in marine alkaloids (e.g., rigidins).

-

This compound (3-AP): Kinetic stability is marginally higher than the 2-isomer, but it remains prone to rapid oxidative polymerization. It is the primary building block for 9-deazapurines (pyrrolo[3,2-d]pyrimidines), a privileged scaffold in kinase inhibitor design.

This guide dissects the electronic causality behind their reactivity, provides robust synthetic protocols for their stable precursors, and outlines their application in high-value drug discovery.

Electronic Architecture & Tautomerism

The reactivity difference between 2-AP and 3-AP is dictated by the energy penalty of disrupting the pyrrole aromatic sextet during tautomerization.

The Tautomeric Equilibrium

Unlike aniline, where the amino form is stable, aminopyrroles struggle between retaining aromaticity (amino form) and satisfying the high basicity of the ring carbons (imine form).

-

2-AP Scenario: The resonance contribution places significant negative charge density on the ring nitrogen and C3/C5. Protonation or tautomerization at C5 breaks aromaticity but forms a conjugated imine system that is thermodynamically accessible.

-

3-AP Scenario: The amino group at position 3 pushes density primarily to C2 and C5. The resulting imine tautomers (Δ2-pyrroline structures) are generally less favorable than the 2-AP imines, making 3-AP slightly more "aniline-like," though still oxidation-sensitive.

Visualization of Tautomeric Pathways

Figure 1: Comparative tautomeric equilibria. Note the facile transition for 2-AP compared to the disfavored pathway for 3-AP.

Synthetic Access Strategies

Direct isolation of the free amines is operationally hazardous due to polymerization (tar formation). Successful protocols rely on masked precursors or in situ generation .

Table 1: Comparative Synthetic Routes

| Feature | 2-Aminopyrrole (2-AP) | This compound (3-AP) |

| Primary Precursor | N-Protected 2-aminopyrroles (e.g., N-Boc) | |

| Key Reaction | Curtius Rearrangement or Multicomponent Coupling | Thorpe-Ziegler Cyclization |

| Handling | Must be trapped immediately or stored as salt | Unstable oil; use immediately or acylate |

| Oxidation Risk | Extreme (turns black in air within minutes) | High (requires inert atmosphere) |

| Major Byproduct | Azopyrrole dimers | Polypyrrole gums |

Synthesis of 3-Aminopyrrole Derivatives (Thorpe-Ziegler)

The most reliable route to 3-AP derivatives, particularly for 9-deazapurine synthesis, is the Thorpe-Ziegler cyclization of

Mechanism:

-

Alkylation: The enaminonitrile nitrogen attacks the

-haloketone. -

Cyclization: Base-mediated intramolecular attack of the methylene carbon onto the nitrile.

-

Aromatization: Tautomerization yields the 3-amino-4-cyanopyrrole.

Synthesis of 2-Aminopyrrole Derivatives (Multicomponent)

Accessing 2-AP often requires assembling the ring around the amine to avoid handling the free species. A robust modern method involves the reaction of

Experimental Protocols

Note: All reactions involving aminopyrroles must be conducted under positive Argon/Nitrogen pressure using degassed solvents.

Protocol A: Synthesis of Ethyl 4-cyano-3-aminopyrrole-2-carboxylate (3-AP Derivative)

Target: A stable 3-aminopyrrole precursor for kinase inhibitor scaffolds.

Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate (

eq) -

Amine/Aniline derivative (

eq) -

-Haloketone (e.g., chloroacetone) (

-

Potassium Carbonate (

) (

Step-by-Step:

-

Enamine Formation: Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol. Add the amine dropwise at 0°C. Stir at RT for 2h. Evaporate solvent to yield the

-enaminonitrile intermediate. -

Cyclization: Dissolve the intermediate in anhydrous DMF. Add

and the -

Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the fluorescent pyrrole spot will appear).

-

Workup: Pour into ice-water. The product usually precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography for the free amine if possible, as it may decompose.

Protocol B: Synthesis of N-Protected 2-Aminopyrrole (2-AP Derivative)

Target: A protected 2-AP suitable for further coupling.

Reagents:

-

Pyrrole-2-carboxylic acid (

eq) -

Diphenylphosphoryl azide (DPPA) (

eq) -

Triethylamine (

eq) -

tert-Butanol (

-BuOH) (excess, as solvent/reactant)

Step-by-Step:

-

Activation: Dissolve pyrrole-2-carboxylic acid in dry toluene/THF. Add TEA and DPPA. Stir at RT for 1h to form the acyl azide.

-

Curtius Rearrangement: Heat the mixture to reflux. The acyl azide rearranges to the isocyanate (

) with evolution of -

Trapping: Add excess

-BuOH and reflux for 12h. The isocyanate is trapped to form the -

Purification: Evaporate volatiles. Purify via flash chromatography (Neutral Alumina, Hexane/EtOAc). Note: Silica gel is acidic and may deprotect the Boc group, leading to decomposition.

Medicinal Chemistry Applications

3-Aminopyrrole: The Kinase Scaffold

3-AP is the "missing link" in converting purine scaffolds to 9-deazapurines. By replacing the N7 and N9 of purine with carbons (and shifting the N to position 1), the resulting scaffold mimics ATP but lacks the metabolic liability of the glycosidic bond.

-

Target: JAK, PI3K, and Aurora Kinases.

-

Structure-Activity Relationship (SAR): The C4-cyano group (from the Thorpe-Ziegler synthesis) is easily converted to a carboxamide, mimicking the Adenine exocyclic amine.

2-Aminopyrrole: The Marine Alkaloid Mimic

2-AP derivatives serve as the core for Rigidins , marine alkaloids with potent microtubule-destabilizing activity.

-

Mechanism: The 2-amino group forms a critical hydrogen bond with the backbone carbonyls in the colchicine binding site of tubulin.

-

Superbasicity: In the gas phase, 2-AP derivatives exhibit "superbase" properties due to the stability of the protonated amidine-like cation, a property exploited in specific organocatalytic cycles.

Logic Flow: Synthesis to Application

Figure 2: Synthetic workflow from raw materials to high-value scaffolds.

References

-

Tautomerism and Stability

-

Catalán, J., et al. "2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link

-

-

Synthesis of 3-Aminopyrroles

-

Synthesis of 2-Aminopyrroles

-

Medicinal Chemistry (Kinase Inhibitors)

-

Superbasicity Studies

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Scaffold: A Technical Guide to 1H-Pyrrol-3-amine

Executive Summary

1H-pyrrol-3-amine (3-aminopyrrole) represents a high-value, high-risk scaffold in organic chemistry. Unlike its 2-amino isomer, which is often stabilized as an imine tautomer, the 3-amino variant possesses a unique electronic profile that makes it a potent nucleophile but also notoriously unstable. It is a critical building block for kinase inhibitors (targeting the ATP hinge region), conducting polymers , and novel antifungal agents .

This guide addresses the "Stability Paradox" of 3-aminopyrrole: while the free base is transient and prone to rapid oxidative polymerization ("pyrrole black" formation), its protected derivatives (carbamates, amides) and salts are robust, versatile intermediates.

Part 1: The Stability Paradox & Electronic Structure

The primary challenge in working with this compound is its electron-rich nature. The nitrogen lone pair at position 3 pushes electron density into the ring, raising the HOMO energy level and making the system highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.

Tautomerism and Degradation

Unlike 2-aminopyrrole, which exists largely as the stable pyrrolin-2-imine tautomer, 3-aminopyrrole favors the enamine form. This enamine character drives its instability.

Key Mechanism of Failure:

-

Auto-oxidation: The electron-rich ring undergoes oxidation to a radical cation.

-

Dimerization: Radical coupling occurs at the

-positions (C2 or C5). -

Polymerization: Propagation leads to insoluble, non-conductive "pyrrole blacks" or conductive polypyrrole chains depending on conditions.

Visualization: The Instability Cycle

The following diagram illustrates the degradation pathway and the necessity of protection groups.

Caption: The degradation pathway of the free base vs. stabilization via carbamate protection.

Part 2: Synthetic Architectures

Due to the instability of the free base, synthesis strategies almost exclusively target protected forms (N-Boc, N-Cbz, or N-Acyl) or stable salts (HCl, Tosylate).

Strategy A: The Curtius Rearrangement (Gold Standard)

This is the preferred route for Medicinal Chemistry. It converts pyrrole-3-carboxylic acids directly into protected amines without isolating the unstable free amine.

-

Precursor: 1-Substituted-pyrrole-3-carboxylic acid.

-

Reagent: Diphenylphosphoryl azide (DPPA).[1]

-

Trapping Agent: t-Butanol (yields Boc-protected amine).

Strategy B: Reduction of 3-Nitropyrroles

Used when the pyrrole ring is already functionalized with electron-withdrawing groups (EWGs) that stabilize the ring.

-

Reagents: H2/Pd-C or SnCl2/HCl.

-

Caveat: Requires immediate protection or use in the next step.[2]

Comparative Data: Synthetic Routes

| Method | Precursor | Key Reagents | Product Stability | Yield (Typical) |

| Curtius | Pyrrole-3-carboxylic acid | DPPA, t-BuOH, Et3N | High (Boc-protected) | 65-85% |

| Nitro Red. | 3-Nitropyrrole | H2, Pd/C, MeOH | Low (Free amine) | 50-70% |

| Thorpe-Ziegler | Enaminonitriles | Base, | Mod (CN-stabilized) | 40-60% |

Part 3: Medicinal Chemistry Utility[3][4][5][6]

In drug discovery, the 3-aminopyrrole scaffold acts as a bioisostere for aniline or aminopyridine. Its primary utility lies in Kinase Inhibition .

Mechanism of Action: Hinge Binding

The 3-aminopyrrole moiety can function as a bidentate hydrogen bond donor/acceptor pair within the ATP-binding pocket of kinases (e.g., JAK, CDK).

-

NH (Ring): H-bond donor to the hinge region backbone carbonyl.

-

NH (Exocyclic): H-bond donor/acceptor depending on substitution.

Caption: SAR logic for 3-aminopyrrole in kinase inhibitor design.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of tert-Butyl (1-tosyl-1H-pyrrol-3-yl)carbamate

This protocol utilizes the Curtius Rearrangement . It is designed to be self-validating: the evolution of nitrogen gas confirms the formation of the isocyanate intermediate.

Reagents:

-

1-Tosylpyrrole-3-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (Excess/Solvent)

-

Toluene (Co-solvent)

Step-by-Step Methodology:

-

Activation (The "Gas Check"):

-

Dissolve 1-tosylpyrrole-3-carboxylic acid in dry toluene/t-BuOH (1:1 ratio) under an Argon atmosphere.

-

Add TEA. Stir for 10 minutes at room temperature.

-

Add DPPA dropwise.

-

Critical Checkpoint: Heat to 80°C. Observe the evolution of N2 bubbles. If no bubbles appear within 15 minutes, the acyl azide has not formed; check reagent quality (DPPA).

-

-

Rearrangement & Trapping:

-

Maintain reflux (approx. 85-90°C) for 4-6 hours. The isocyanate intermediate forms and is immediately trapped by t-BuOH to form the Boc-carbamate.

-

Monitor via TLC (Hexane:EtOAc 3:1). The carboxylic acid spot (baseline) should disappear, replaced by a less polar carbamate spot.

-

-

Workup (Acid-Free):

-

Cool to room temperature.[3]

-

Dilute with EtOAc. Wash with saturated NaHCO3 (remove unreacted acid/DPPA byproducts).

-

Warning: Do NOT wash with strong acid (HCl), as this will deprotect the Boc group and degrade the pyrrole. Use dilute citric acid if neutralization is strictly necessary.

-

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash chromatography on silica gel. The product is stable as a solid.

-

Part 5: Material Science Applications

Beyond pharma, 3-aminopyrrole derivatives are electropolymerized to create functionalized conducting polymers .

-

Advantage: The amino group allows for post-polymerization functionalization (e.g., attaching enzymes for biosensors) without disrupting the conjugation length of the polypyrrole backbone.

-

Method: Electropolymerization in ionic liquids or aqueous buffers.[4]

-

Result: Films with high conductivity and specific bio-affinity.

References

-

Synthesis via Curtius Rearrangement

- Title: Curtius rearrangement of pyrrole-3-carboxylic acids.

- Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry.

-

URL:[Link] (General reference for Curtius utility).

-

Medicinal Chemistry Applications

-

Electropolymerization & Materials

-

General Reactivity

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole synthesis [organic-chemistry.org]

1H-pyrrol-3-amine health and safety information MSDS

Executive Summary & Chemical Identity

1H-pyrrol-3-amine (3-aminopyrrole) is a high-value, electron-rich heterocyclic building block used frequently in the synthesis of kinase inhibitors and biologically active alkaloids.

Critical Safety Distinction: Researchers must distinguish between the free base and the hydrochloride salt . The free base is thermodynamically unstable, prone to rapid oxidative polymerization, and is rarely isolated. The hydrochloride salt is the standard commercial form but remains hygroscopic and air-sensitive.

Chemical Identification Table

| Feature | Free Base | Hydrochloride Salt (Standard Form) |

| CAS Number | 29212-49-5 | 1956319-05-3 |

| Formula | C₄H₆N₂ | C₄H₆N₂[1][2][3][4][5] · HCl |

| MW | 82.10 g/mol | 118.56 g/mol |

| Physical State | Unstable oil / Darkening solid | Off-white to beige crystalline solid |

| Stability | High Risk: Rapid oxidation/polymerization in air. | Moderate Risk: Hygroscopic; stable under Argon at -20°C. |

Hazard Identification (GHS Classification)

Based on data for the handleable hydrochloride salt and structural analogs.

GHS Label Elements

Signal Word: WARNING (Salt) / DANGER (Free Base - Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[6][7][8] |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[7][8] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[6][7][8] |

| Flammability (Free Base) | Inferred | H226: Flammable liquid and vapor (Based on Pyrrole). |

Expert Insight: While the salt is classified as an Irritant, the free base is significantly more reactive. The electron-donating amine group at the 3-position activates the pyrrole ring, making it hyper-nucleophilic. This increases the risk of violent polymerization if exposed to strong acids or oxidizers.

Advanced Handling & Storage Protocols

Standard SDSs often lack the nuance required for unstable heterocycles. The following protocols are derived from field experience with air-sensitive amine synthesis.

A. The "Cold Chain" Storage Protocol

The primary failure mode in handling this compound HCl is moisture-induced degradation, leading to a "black tar" formation (polypyrrole).

-

Arrival: Do not open the shipping container immediately. Allow the bottle to equilibrate to room temperature inside a desiccator to prevent condensation.

-

Long-Term Storage: Store at -20°C under an Argon atmosphere.

-

Secondary Containment: Place the primary vial inside a secondary jar containing activated desiccant packets and an oxygen scavenger.

B. Safe Weighing & Transfer (Glovebox vs. Schlenk Line)

Preferred Method: Inert Atmosphere Glovebox (N₂ or Ar). Alternative Method (Schlenk):

-

Flush the receiving flask with Argon for 5 minutes.

-

Quickly weigh the salt in air (limit exposure to <30 seconds).

-

Immediately evacuate and backfill the reaction vessel 3 times.

C. In Situ Free Base Generation

Because the free base is unstable, it should be generated immediately prior to the coupling reaction.

Protocol:

-

Suspend this compound HCl in the reaction solvent (e.g., DCM, DMF).

-

Add a non-nucleophilic base (e.g., DIPEA, Et₃N) at 0°C .

-

Stir for 10 minutes.

-

Do not isolate. Add the electrophile (e.g., acid chloride, isocyanate) directly to this solution.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound safely, minimizing the risk of runaway polymerization.

Figure 1: Safe handling workflow for this compound HCl, emphasizing the "Do Not Isolate" rule for the free base.

Toxicology & First Aid Measures

Data synthesized from pyrrole derivatives and specific salt testing.

Acute Exposure Scenarios[4][7]

-

Inhalation: The dust is highly irritating to the upper respiratory tract.

-

Skin Contact: Causes irritation and potential sensitization.

-

Eye Contact: Risk of severe irritation/corneal damage.

Mechanism of Toxicity

Pyrrole amines are metabolically activated by cytochrome P450 enzymes to reactive intermediates (iminoquinones), which can form adducts with cellular proteins. Chronic exposure to related pyrroles has been linked to hepatotoxicity in animal models.

Disposal Considerations

Waste Code: Non-halogenated organic solvent waste (if in solution). Solid waste is generally classified as Hazardous (Irritant) .

-

Quenching: Before disposal, treat any residual free base with dilute HCl to convert it back to the stable salt form.

-

Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) in the waste stream, as this may trigger exothermic polymerization.

-

Labeling: Clearly label as "Pyrrole Derivative - Air Sensitive."

References

-

PubChem. (2025).[5][8] this compound | C4H6N2 | CID 10129890.[4][5] National Library of Medicine. Retrieved from [Link][5]

-

Organic Chemistry Portal. (2023). Synthesis and Reactivity of Pyrroles. Retrieved from [Link]

Sources

- 1. 1956319-05-3 | MFCD27920766 | this compound hydrochloride [aaronchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C4H6N2 | CID 10129890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 1H-pyrrol-3-amine N-Functionalization Protocols

Introduction: The Stability Paradox

The functionalization of 1H-pyrrol-3-amine (3-aminopyrrole) presents a unique challenge in heterocyclic chemistry. Unlike its stable isomer 2-aminopyrrole, the 3-amino variant is electronically hyper-active and notoriously unstable. The free base undergoes rapid oxidative polymerization upon exposure to air, often decomposing into a black tar within minutes.

The Central Dogma of 3-Aminopyrrole Chemistry:

Never isolate the free base.

Successful N-functionalization (specifically of the exocyclic amine) relies on three strategic pillars:

-

Masking: Using stable precursors (3-nitropyrrole or 3-bromopyrrole).

-

Trapping: Generating the amine in situ in the presence of an electrophile.

-

Bypassing: Using transition-metal catalysis to form C-N bonds without ever generating the free primary amine.

This guide details three field-proven protocols to achieve N-functionalization while mitigating decomposition.

Strategic Decision Matrix

Before selecting a protocol, analyze your starting material and target functionality.

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on available precursors and desired chemical outcome.

Protocol A: The "In Situ" Trap (Reductive Acylation)

Best for: Synthesis of Amides, Ureas, and Carbamates. Mechanism: The 3-nitropyrrole is reduced to the amine in the presence of the acylating agent. The amine reacts faster with the electrophile than it can polymerize.

Materials

-

Substrate: 1-TIPS-3-nitropyrrole or 1-Boc-3-nitropyrrole (N1 protection prevents catalyst poisoning).

-

Catalyst: 10% Pd/C (wet support).[1]

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Trapping Agent: Acetic Anhydride, Acid Chloride, or Pyrocarbonate (1.1 - 1.5 equiv).

-

Atmosphere: Hydrogen balloon (1 atm).

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, dissolve the 3-nitropyrrole derivative (1.0 mmol) in anhydrous MeOH (5 mL).

-

Addition of Trap: Add the acylating agent (e.g., Acetic Anhydride, 1.2 mmol) directly to the nitro solution.

-

Note: If using an acid chloride, add 1.5 equiv of Diisopropylethylamine (DIPEA) to scavenge HCl.

-

-

Catalyst Loading: Carefully add 10% Pd/C (10 wt% loading) under an argon stream.

-

Reduction: Purge the flask with H2 gas (balloon) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by TLC. You will see the disappearance of the nitro spot. You will not see the free amine; it will convert directly to the amide.

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.

-

Purification: Concentrate the filtrate. The resulting residue is the crude amide. Purify via flash chromatography (Hexane/EtOAc).

Why this works: The local concentration of the generated amine is low, and the reaction with the anhydride is kinetically favored over intermolecular oxidative coupling.

Protocol B: The "Bypass" (Buchwald-Hartwig Coupling)

Best for: Synthesis of N-Aryl or N-Heteroaryl derivatives. Mechanism: Palladium-catalyzed C-N bond formation.[2][3] This avoids the 3-aminopyrrole intermediate entirely by coupling a 3-halopyrrole with an external amine.

Materials

-

Substrate: 1-(Triisopropylsilyl)-3-bromopyrrole (TIPS protection is critical for steric shielding).

-

Coupling Partner: Primary or Secondary Amine (1.2 equiv).

-

Catalyst: Pd2(dba)3 (2 mol%) or [Pd(allyl)Cl]2.[1]

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%).

-

Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.

-